molecular formula C16H14ClN3.HCl B192721 7-Chloro Epinastine Hydrochloride CAS No. 80012-45-9

7-Chloro Epinastine Hydrochloride

Cat. No.: B192721
CAS No.: 80012-45-9
M. Wt: 320.2 g/mol
InChI Key: SKQNTLALARIPLX-UHFFFAOYSA-N
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Description

7-Chloro Epinastine Hydrochloride is a derivative of the antihistamine compound Epinastine. It is primarily used in the treatment of allergic conditions such as allergic conjunctivitis. This compound works as a selective H1 receptor antagonist, blocking the effects of histamine and thus alleviating allergy symptoms such as itching, redness, and swelling .

Mechanism of Action

Target of Action

7-Chloro Epinastine Hydrochloride primarily targets the histamine H1 and H2 receptors . These receptors play a crucial role in mediating allergic reactions. The compound also has affinity for the alpha 1, alpha 2, and the 5-HT2 receptors .

Mode of Action

The compound exhibits a multi-action effect that inhibits the allergic response in three ways :

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the allergic response. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, the compound effectively disrupts the biochemical pathways that lead to allergic symptoms .

Pharmacokinetics

The pharmacokinetics of this compound reveal low systemic absorption following topical application . The oral clearance (CL/F) is found to be associated with body weight, formulation, and food status . The volume of distribution of the central compartment (V1/F) is related to body weight and food status . An absorption lag time is apparent in fed subjects . These factors significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the allergic response. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, the compound effectively reduces itching associated with allergic conjunctivitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, food status can affect the oral clearance and volume of distribution of the compound . Additionally, the compound’s action may be influenced by the individual’s body weight

Biochemical Analysis

Biochemical Properties

7-Chloro Epinastine Hydrochloride, like its parent compound Epinastine, is expected to interact with histamine H1 and H2 receptors . It may also possess affinity for the a1-, a2-, and 5-HT2-receptors . The nature of these interactions is likely to involve binding to these receptors, thereby inhibiting the action of histamine and other proinflammatory mediators.

Cellular Effects

Epinastine has been shown to have a multi-action effect that inhibits the allergic response in three ways :

  • It stabilizes mast cells by preventing mast cell degranulation to control the allergic response.
  • It prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection.
  • It prevents the release of proinflammatory chemical mediators from the blood vessel to halt the progression of the allergic response.

Molecular Mechanism

It is likely to be similar to that of Epinastine, which acts as a direct H1-receptor antagonist and an inhibitor of the release of histamine from the mast cell . This suggests that this compound may bind to H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms.

Temporal Effects in Laboratory Settings

A study on Epinastine hydrochloride-releasing contact lenses showed prolonged drug release and significantly greater efficacy compared with Epinastine hydrochloride eye drops 12 hours after treatment .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. A population pharmacokinetic model for Epinastine suggested that if dosage is adjusted based on body weight, the Epinastine exposure in pediatric patients is similar to that in adults .

Metabolic Pathways

Epinastine is metabolized in the liver and excreted in urine and feces .

Transport and Distribution

Epinastine does not penetrate the blood/brain barrier, suggesting that it is unlikely to induce side effects of the central nervous system .

Subcellular Localization

Given that Epinastine does not penetrate the blood/brain barrier , it is likely that this compound also remains outside the central nervous system.

Preparation Methods

The preparation of 7-Chloro Epinastine Hydrochloride involves several synthetic routes and reaction conditions. One method includes reacting 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protection to generate an amino-protective compound. This is followed by reduction and deprotection reactions to produce 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine. Finally, cyanogen bromide cyclization is performed on this intermediate, neutralized with alkali, and reacted with hydrochloric acid to yield this compound . This method is advantageous for industrial production due to its accessible raw materials, fewer byproducts, and high product purity.

Chemical Reactions Analysis

7-Chloro Epinastine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

7-Chloro Epinastine Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

7-Chloro Epinastine Hydrochloride is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include:

Properties

IUPAC Name

16-chloro-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3.ClH/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15;/h1-6,8,15H,7,9H2,(H2,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQNTLALARIPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608615
Record name 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80012-45-9
Record name 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 7-chloro-9,13b-dihydro-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80012-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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